
4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester is a chemical compound with the molecular formula C9H17NO2S and a molecular weight of 203.3 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring, a carboxylic acid group, and a methyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester typically involves the reaction of thiazolidine-4-carboxylic acid with tert-butyl alcohol and methanol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazolidine ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or reduced thiazolidine derivatives .
Applications De Recherche Scientifique
4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The thiazolidine ring and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-BOC-L-Thiazolidine-4-carboxylic acid: This compound has a similar thiazolidine ring structure but differs in the presence of a BOC protecting group instead of a methyl ester.
Thiazolidine-4-carboxylic acid: This compound lacks the tert-butyl and methyl ester groups, making it less complex than 4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester.
Uniqueness
This compound is unique due to its combination of a thiazolidine ring, a carboxylic acid group, and a methyl ester group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
166516-86-5 |
|---|---|
Formule moléculaire |
C9H17NO2S |
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
methyl 2-tert-butyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)8-10-6(5-13-8)7(11)12-4/h6,8,10H,5H2,1-4H3 |
Clé InChI |
UHABWJACUPYRDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1NC(CS1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


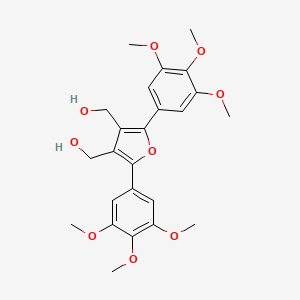
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
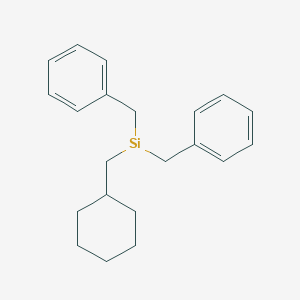
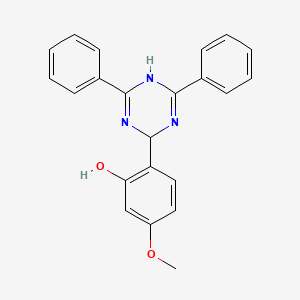

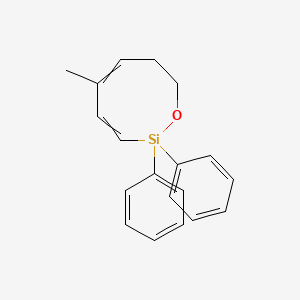
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
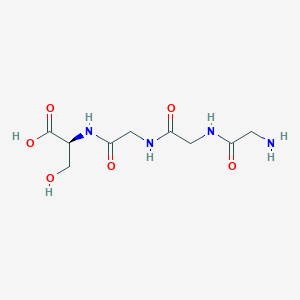
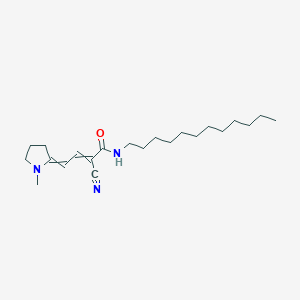
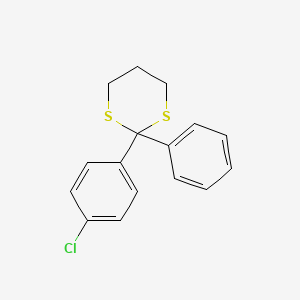
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
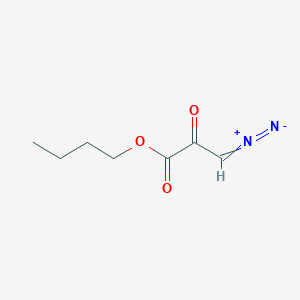
![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
